The Synergistic Siege of the Bacterial Ribosome: A Technical Guide to the Mechanism of Action of Quinupristin and Dalfopristin
The Synergistic Siege of the Bacterial Ribosome: A Technical Guide to the Mechanism of Action of Quinupristin and Dalfopristin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinupristin (B39894) and dalfopristin (B1669780), the two components of the streptogramin antibiotic Synercid®, represent a powerful tool in the fight against multidrug-resistant Gram-positive infections. While individually exhibiting bacteriostatic activity, their combination results in a potent, synergistic bactericidal effect. This in-depth technical guide elucidates the molecular mechanism underpinning this synergy, focusing on their interaction with the 50S ribosomal subunit. We will explore their distinct binding sites, the allosteric communication that leads to their cooperative binding, and the subsequent dual inhibition of protein synthesis. This guide also provides a summary of key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the mechanism and workflows to facilitate a comprehensive understanding for researchers in antimicrobial drug development.
Core Mechanism of Action: A Two-Pronged Attack on Protein Synthesis
The bactericidal efficacy of the quinupristin-dalfopristin combination stems from their sequential and cooperative binding to the 50S ribosomal subunit, effectively halting protein synthesis at two critical stages.[1]
Dalfopristin: The Initiator of Ribosomal Paralysis
Dalfopristin, a streptogramin A, is the first to engage the ribosome. It binds to the peptidyl transferase center (PTC) of the 23S rRNA within the 50S subunit.[1][2][3] This binding event has two primary consequences:
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Inhibition of Peptide Bond Formation: Dalfopristin directly obstructs the catalytic activity of the PTC, preventing the formation of peptide bonds, a fundamental step in polypeptide chain elongation.[1][2]
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Blockage of Substrate Binding: It physically hinders the attachment of aminoacyl-tRNA to both the acceptor (A) and donor (P) sites of the PTC.[1][4] This action effectively stalls the early phase of protein synthesis.[5]
Crucially, the binding of dalfopristin induces a significant conformational change in the 23S rRNA.[1][3] This allosteric alteration is the linchpin of the synergistic interaction with quinupristin.
Quinupristin: The Enhancer and Elongation Blocker
Quinupristin, a streptogramin B, binds to a site within the ribosomal exit tunnel, in close proximity to the PTC where dalfopristin is bound.[1][6] The conformational change induced by dalfopristin dramatically increases the binding affinity of quinupristin for its target site by approximately 100-fold.[1][5][7] Once bound, quinupristin executes the second phase of the attack:
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Blockade of Polypeptide Elongation: Quinupristin physically obstructs the path of the nascent polypeptide chain as it traverses the ribosomal exit tunnel.[1][6] This action inhibits the late phase of protein synthesis.[5][8]
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Premature Release of Incomplete Peptides: The blockage of the exit tunnel leads to the dissociation of incomplete and non-functional peptide chains from the ribosome.[1][8]
The Synergistic Outcome: Irreversible Inhibition
The cooperative and sequential binding of dalfopristin and quinupristin creates a stable ternary complex with the ribosome.[3] This complex locks the ribosome in a non-productive state, leading to a complete and irreversible cessation of protein synthesis, ultimately resulting in bacterial cell death.[1] The synergy is further stabilized by direct interactions between the two drug molecules and their shared contact with nucleotide A2062 of the 23S rRNA.[5][6]
Quantitative Data Summary
The synergistic activity of quinupristin and dalfopristin is reflected in their potent in vitro activity against a range of Gram-positive pathogens.
| Parameter | Value | Organism/Condition | Reference |
| Quinupristin Binding Affinity (Ka) | 3.5 x 10(7) M(-1) | Tightly coupled 70S ribosomes (alone) | [9] |
| Quinupristin Binding Affinity (Ka) | 69 x 10(7) M(-1) | Tightly coupled 70S ribosomes (+ Dalfopristin) | [9] |
| Synergistic Enhancement of Quinupristin Binding | ~100-fold | 50S ribosomal subunit | [1][5][7] |
| MIC90 (Quinupristin-Dalfopristin) | ≤ 1 µg/mL | Multidrug-resistant E. faecium, Methicillin-susceptible S. aureus, Methicillin-resistant S. aureus, S. epidermidis | [8] |
| MIC (Quinupristin-Dalfopristin) | 0.5 to 1 µg/ml | S. aureus strains with varying MLS resistance phenotypes | [10] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MLS: Macrolide-Lincosamide-Streptogramin.
Experimental Protocols
The elucidation of the quinupristin-dalfopristin mechanism of action has been made possible through a combination of structural, biochemical, and microbiological techniques.
Structural Analysis: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These techniques provide atomic-level insights into the binding of quinupristin and dalfopristin to the 50S ribosomal subunit.
3.1.1. Purification of 50S Ribosomal Subunits
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Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., Deinococcus radiodurans or Escherichia coli) to mid-log phase. Harvest cells by centrifugation and lyse them using a French press or sonication.
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Ribosome Pelletting: Pellet ribosomes from the cell lysate by ultracentrifugation through a sucrose (B13894) cushion.
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Subunit Dissociation: Resuspend the ribosome pellet in a low-magnesium buffer to dissociate the 70S ribosomes into 30S and 50S subunits.
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Sucrose Gradient Centrifugation: Separate the 30S and 50S subunits by ultracentrifugation on a sucrose density gradient.
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Fraction Collection and Concentration: Collect the fractions containing the 50S subunits and concentrate them using ultrafiltration.
3.1.2. Crystallization of the Ribosome-Antibiotic Complex (X-ray Crystallography)
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Complex Formation: Incubate the purified 50S ribosomal subunits with a molar excess of both quinupristin and dalfopristin to ensure complete binding.
-
Crystallization Screening: Use the vapor diffusion method (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature).
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Crystal Optimization: Optimize initial crystal hits by refining the crystallization conditions to obtain large, well-diffracting crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the 50S subunit in complex with quinupristin and dalfopristin.
3.1.3. Sample Preparation and Imaging (Cryo-EM)
-
Complex Formation: Prepare the 50S-quinupristin-dalfopristin complex as described for crystallography.
-
Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: Image the frozen grids in a transmission electron microscope at cryogenic temperatures, collecting a large number of images of individual ribosomal particles from different orientations.
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Image Processing and 3D Reconstruction: Use specialized software to align and average the individual particle images to generate a high-resolution three-dimensional reconstruction of the ribosome-antibiotic complex.
In Vitro Synergy Testing
These assays are used to quantitatively assess the synergistic interaction between quinupristin and dalfopristin.
3.2.1. Checkerboard Assay
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Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of quinupristin and dalfopristin in a 96-well microtiter plate. Dalfopristin dilutions are typically made along the x-axis and quinupristin dilutions along the y-axis.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
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Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity. Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of Dalfopristin in combination / MIC of Dalfopristin alone) + (MIC of Quinupristin in combination / MIC of Quinupristin alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
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Additive/Indifference: 0.5 < FIC Index ≤ 4.0
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Antagonism: FIC Index > 4.0
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3.2.2. Time-Kill Assay
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Preparation of Cultures: Grow bacterial cultures to the logarithmic phase.
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Antibiotic Exposure: Expose the bacterial suspension to quinupristin alone, dalfopristin alone, and the combination of both at specific concentrations (often near their MICs). Include a growth control without antibiotics.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU)/mL.
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Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
Visualizations
Mechanism of Action
Caption: Synergistic mechanism of quinupristin and dalfopristin on the 50S ribosome.
Experimental Workflow: In Vitro Synergy Testing
Caption: Workflow for in vitro synergy testing of quinupristin and dalfopristin.
Conclusion
The synergistic interaction between quinupristin and dalfopristin at the heart of the bacterial protein synthesis machinery provides a compelling example of combination therapy overcoming the limitations of individual agents. Dalfopristin's initial binding and induced conformational change in the 50S ribosome creates a high-affinity binding site for quinupristin, leading to a dual blockade of protein synthesis. This intricate mechanism of action, elucidated through advanced structural and biochemical techniques, results in a potent bactericidal effect against a range of clinically important Gram-positive pathogens. A thorough understanding of this synergistic siege is crucial for the continued effective use of this important antibiotic combination and for the rational design of future antimicrobial strategies to combat the ever-growing threat of antibiotic resistance.
References
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